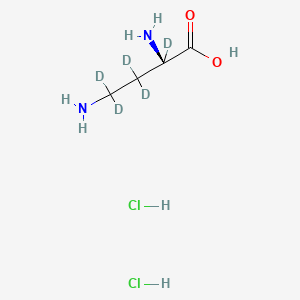
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride is a deuterated analog of a naturally occurring amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The dihydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride typically involves the incorporation of deuterium atoms into the amino acid backbone. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including amination and acidification steps, to introduce the amino and carboxyl groups respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological methods to incorporate deuterium into the amino acid during its biosynthesis. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its enhanced stability and reduced metabolic rate compared to non-deuterated analogs.
Industry: Utilized in the development of deuterated drugs and other chemical products with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, leading to different biological effects compared to its non-deuterated counterpart. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2,4-diaminobutanoic acid: The non-deuterated analog of the compound.
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid: The free acid form without the dihydrochloride salt.
Uniqueness
The uniqueness of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts enhanced stability and altered metabolic properties. This makes it a valuable tool in scientific research and potential therapeutic applications where stability and reduced metabolic rate are desired.
Propiedades
Fórmula molecular |
C4H12Cl2N2O2 |
|---|---|
Peso molecular |
196.08 g/mol |
Nombre IUPAC |
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1/i1D2,2D2,3D;; |
Clave InChI |
CKAAWCHIBBNLOJ-PXHPVWOVSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
SMILES canónico |
C(CN)C(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



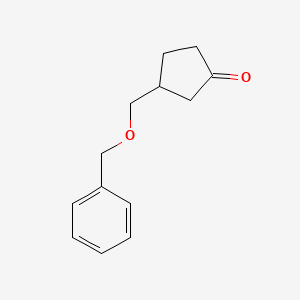
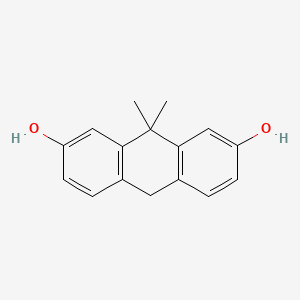

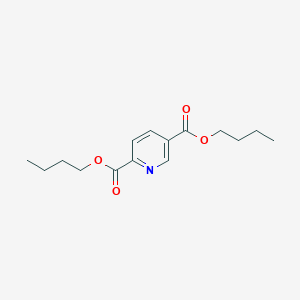
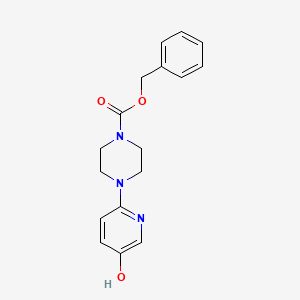
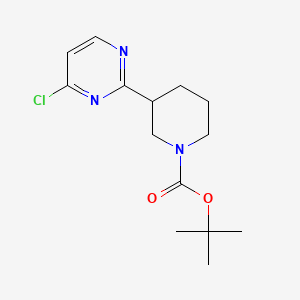
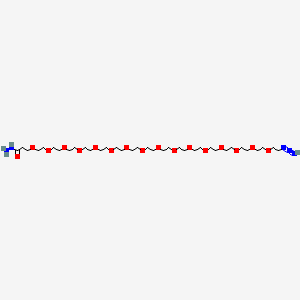
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
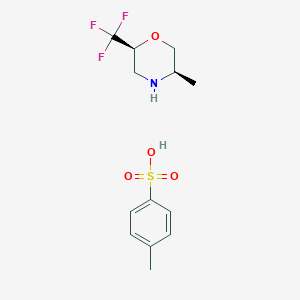
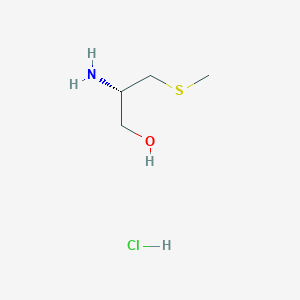

![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
